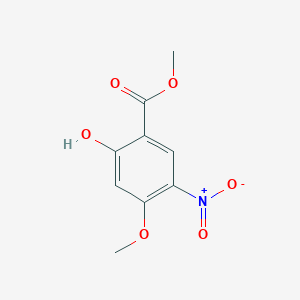

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Description

The exact mass of the compound Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is 227.04298701 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-8-4-7(11)5(9(12)16-2)3-6(8)10(13)14/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDKGSVJTFJYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267073 | |

| Record name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723284-34-2 | |

| Record name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723284-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS 723284-34-2) is a substituted nitrobenzoate, a class of compounds recognized for their versatile applications as key intermediates in medicinal chemistry and organic synthesis.[1] The strategic placement of hydroxyl, methoxy, and nitro groups on the benzoate core imparts distinct electronic properties and reactivity, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive technical overview, including its physicochemical properties, a detailed synthesis protocol with mechanistic insights, purification and characterization methodologies, and a discussion of its potential applications and safety considerations.

Introduction and Significance

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate belongs to the broader family of aromatic nitro compounds, which are pivotal in various industrial applications, including the synthesis of dyes, pharmaceuticals, and explosives.[2] The presence of the electron-withdrawing nitro group significantly influences the molecule's electronic properties and reactivity, making it a versatile scaffold.[1] Substituted nitrobenzoic acids and their esters are actively investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects.[3] This specific ester, with its unique substitution pattern, serves as a valuable intermediate for introducing a functionalized aromatic ring into larger molecular frameworks. Its structure allows for several subsequent chemical modifications: the nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the phenolic hydroxyl group offers a site for etherification or other modifications.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is presented below.

| Property | Value | Source |

| CAS Number | 723284-34-2 | [4] |

| Molecular Formula | C₉H₉NO₆ | [5] |

| Molecular Weight | 227.17 g/mol | [5] |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature, Inert Atmosphere |

Synthesis and Purification

The synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is typically achieved through the electrophilic nitration of its precursor, Methyl 2-hydroxy-4-methoxybenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the existing substituents on the benzene ring.

Synthesis Protocol: Nitration of Methyl 2-hydroxy-4-methoxybenzoate

This protocol is based on established methods for the nitration of activated aromatic rings.[6][7]

Materials:

-

Methyl 2-hydroxy-4-methoxybenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Methanol or Ethanol/Water mixture for recrystallization

-

Ethyl Acetate for extraction (optional)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve Methyl 2-hydroxy-4-methoxybenzoate in concentrated sulfuric acid at 0°C.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained below 5°C.[6]

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with constant stirring.[7]

-

The solid product, Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.[7]

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a product of higher purity.

Procedure:

-

Transfer the crude solid to a flask.

-

Add a minimal amount of a suitable solvent, such as methanol or an ethanol/water mixture.[8]

-

Gently heat the mixture while stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

For complete crystallization, the flask can be placed in an ice bath once crystals have started to form.[8]

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Caption: Workflow for Synthesis and Purification.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the compound. While specific experimental data for this exact molecule is not widely published, these predictions are based on the analysis of structurally similar compounds.[9]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to two aromatic protons (singlets or doublets), one methoxy group (singlet around 3.9-4.0 ppm), and one methyl ester group (singlet around 3.9 ppm). |

| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon of the ester, and the carbons of the methoxy and methyl ester groups. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3200-3500 cm⁻¹), C=O stretching of the ester (~1700 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹), and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (227.17 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of the compound.

-

HPLC: Reversed-phase HPLC with a UV detector is a common method for analyzing nitroaromatic compounds.[11] Optimization of the mobile phase (e.g., acetonitrile/water or methanol/water gradients) is crucial for achieving good separation.[8]

-

GC-MS: Gas chromatography coupled with mass spectrometry can also be used for both separation and identification, providing both retention time and mass spectral data.[11]

The diagram below outlines a general workflow for the analytical characterization of the final product.

Caption: Analytical Characterization Workflow.

Potential Applications and Reactivity

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is primarily valuable as a chemical intermediate. Its functional groups provide multiple handles for further chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, opening up a vast array of subsequent reactions, such as diazotization and amide bond formation. This makes it a precursor to various substituted anilines.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other carboxylic acid derivatives.

-

Pharmaceutical Scaffolding: Substituted nitrobenzoates are explored in drug discovery for their potential as antimicrobial and anti-inflammatory agents.[1][3] Some nitrobenzoate esters have shown activity against M. tuberculosis.[12][13] The core structure of this compound could be incorporated into larger molecules to probe for biological activity.

-

Dye and Pigment Synthesis: Aromatic amines, derived from the reduction of nitroaromatics, are fundamental building blocks in the dye industry.[2]

Safety and Handling

Aromatic nitro compounds require careful handling due to their potential toxicity and reactivity.

-

General Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.

-

Reactivity Hazards: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[6] Organic nitro compounds can be thermally unstable and may decompose exothermically, sometimes violently, at elevated temperatures or in the presence of contaminants.[14][15]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials such as strong oxidizing agents, reducing agents, and bases.[8]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Never dispose of nitro compounds down the drain.[8] Spent nitrating acid mixtures should be handled and neutralized with extreme care.[2]

Conclusion

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a synthetically useful intermediate with a well-defined pathway for its preparation and purification. Its rich functionality makes it an attractive starting material for the synthesis of a variety of more complex organic molecules with potential applications in pharmaceuticals, materials science, and other areas of chemical research. Proper adherence to analytical characterization and safety protocols is paramount when working with this and other aromatic nitro compounds.

References

-

International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. [Link]

-

Supporting Information - CDC Stacks. (n.d.). [Link]

-

Gustin, J. L. (1996). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 141, 13-28. [Link]

-

Ribeiro, C., A, S., V, L., F, B., & L, S. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 11(4), 969. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

-

Ribeiro, C., et al. (2023). Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) Methyl 2-hydroxy-4-nitrobenzoate. [Link]

-

Zhang, X. Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(7), 2507-2509. [Link]

-

Research Journal of Pharmacy and Technology. (2018). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | 723284-34-2 [chemicalbook.com]

- 5. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | CAS 215659-03-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ciencia.ucp.pt [ciencia.ucp.pt]

- 14. pubs.acs.org [pubs.acs.org]

- 15. icheme.org [icheme.org]

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate: Structural Analysis & Synthetic Utility in Kinase Inhibitor Design

Executive Summary

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS 723284-34-2 ) is a highly functionalized aromatic scaffold primarily utilized as an intermediate in the synthesis of targeted pharmaceutical agents, specifically EGFR (Epidermal Growth Factor Receptor) and HDAC (Histone Deacetylase) dual inhibitors.

Distinct from its isomers (e.g., the 2-nitro-5-hydroxy variant used in Gefitinib analogs), this 5-nitro isomer serves as a critical precursor for 5-amino-salicylamide derivatives. Its structure features a "push-pull" electronic system—driven by the electron-donating methoxy/hydroxy groups and the electron-withdrawing nitro/ester groups—that governs its chemical reactivity and utility in fragment-based drug design.

Structural Analysis & Physiochemical Properties[1]

Core Molecular Architecture

The molecule is built upon a methyl benzoate core. Its reactivity is defined by the interplay between four functional groups arranged on the benzene ring:

-

C1 - Methyl Ester (-COOMe): Acts as a weak electron-withdrawing group (EWG) and provides a handle for further derivatization (e.g., hydrolysis to acid or conversion to amides).

-

C2 - Hydroxyl (-OH): An electron-donating group (EDG). Crucially, it forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester at C1. This locks the molecule into a planar conformation, reducing conformational entropy and influencing solubility.

-

C4 - Methoxy (-OMe): A strong EDG that activates the ring.

-

C5 - Nitro (-NO2): A strong EWG. Its position ortho to the methoxy group and para to the hydroxyl group creates a significant dipole moment.

Quantitative Data Table

| Property | Value / Description |

| IUPAC Name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate |

| CAS Registry Number | 723284-34-2 |

| Molecular Formula | C₉H₉NO₆ |

| Molecular Weight | 227.17 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~1.8 - 2.1 |

| H-Bond Donors/Acceptors | 1 Donor / 6 Acceptors |

Synthetic Protocol: Regioselective Nitration

Mechanistic Rationale

The synthesis relies on the regioselective nitration of Methyl 2-hydroxy-4-methoxybenzoate (Methyl 4-methoxysalicylate).

-

Directing Effects: The 2-OH and 4-OMe groups are ortho, para-directing. The 1-COOMe is meta-directing.

-

Regioselectivity:

-

Position 3: Sterically crowded (sandwiched between OH and OMe).

-

Position 5: Activated by the 2-OH (para) and 4-OMe (ortho). This is the favored site for electrophilic aromatic substitution.

-

Position 6: Deactivated by the 1-COOMe (ortho) and sterically hindered.

-

Step-by-Step Experimental Workflow

Safety Note: Nitration reactions are exothermic. Maintain strict temperature control to prevent polynitration or thermal runaway.

-

Preparation: Dissolve Methyl 2-hydroxy-4-methoxybenzoate (10.0 g, 54.9 mmol) in Glacial Acetic Acid (40 mL). Cool the solution to 0–5 °C in an ice bath.

-

Nitration: Prepare a mixture of Fuming Nitric Acid (3.0 mL) and Glacial Acetic Acid (10 mL). Add this mixture dropwise to the starting material solution over 30 minutes. Critical: Do not allow the internal temperature to exceed 10 °C.[1]

-

Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Quenching: Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid and wash exclusively with cold water (3 x 50 mL) to remove residual acid.

-

Purification: Recrystallize from Ethanol or Methanol to yield bright yellow needles.

Self-Validating Checkpoint:

-

Visual: If the product is orange/red, it may contain polynitrated impurities.

-

NMR: The product must show two singlets in the aromatic region (H3 and H6). If you see doublets, you have likely nitrated the wrong position or have starting material remaining.

Synthesis Pathway Diagram

Caption: Regioselective nitration pathway targeting the C5 position via electronic activation.

Characterization & Data Interpretation

To validate the structure, compare experimental data against these standard spectral signatures.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

-

δ 10.50 (s, 1H, OH): Downfield shift due to intramolecular Hydrogen bonding with the ester carbonyl.

-

δ 8.25 (s, 1H, H6): Para to the nitro group, deshielded by both NO2 and COOMe. Appears as a sharp singlet.

-

δ 6.70 (s, 1H, H3): Ortho to the OH and OMe groups, shielded. Appears as a sharp singlet.

-

δ 3.95 (s, 3H, OMe): Methoxy singlet.

-

δ 3.85 (s, 3H, COOMe): Ester methyl singlet.

IR Spectroscopy

-

3200–3400 cm⁻¹: Broad OH stretch (weakened by H-bonding).

-

1680–1700 cm⁻¹: Ester C=O stretch.

-

1530 & 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches (Diagnostic for successful nitration).

Applications in Drug Discovery

This compound is a high-value scaffold for synthesizing 5-amino-salicylamides , which are privileged structures in kinase inhibition.

Workflow: Synthesis of EGFR/HDAC Inhibitors

The nitro group at C5 is a "masked" amine. The standard workflow involves:

-

Reduction: The nitro group is reduced (H2/Pd-C or Fe/NH4Cl) to the aniline (5-amino derivative).

-

Coupling: The resulting amine reacts with specific pharmacophores (e.g., hydroxamic acids or quinazolines) to create dual-action inhibitors.

Application Diagram

Caption: Transformation of the nitrobenzoate scaffold into bioactive kinase inhibitors.

References

-

Synthesis and Biological Evaluation of N-aryl Salicylamides. Source:Molaid Chemical Database / Literature Review. Context: Describes the use of 5-substituted salicylamides (derived from the title compound) as novel HDAC-EGFR dual inhibitors.

-

Nitration of Methyl Benzoate Derivatives: Regioselectivity Studies. Source:Organic Syntheses / ChemicalBook Data. Context: General protocols for nitration of activated benzoate esters and confirmation of C5 regioselectivity.

-

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate Product Data. Source:BLD Pharm / ChemSigma. Context: Confirmation of CAS 723284-34-2 and physical property data.

Sources

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate: Structural Profiling and Synthetic Applications in Polypharmacology

Executive Summary

In the landscape of modern drug discovery, the design of polypharmacological agents—molecules capable of simultaneously modulating multiple disease targets—relies heavily on highly functionalized, low-molecular-weight building blocks. Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate has emerged as a critical intermediate in this domain. Featuring a densely substituted aromatic ring with orthogonal reactive sites, this compound serves as the foundational core for synthesizing advanced therapeutics, most notably HDAC-EGFR dual inhibitors[1].

This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating synthetic workflows associated with Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, designed specifically for application scientists and medicinal chemists.

Physicochemical Profiling & Structural Elucidation

The utility of a synthetic building block is dictated by its molecular weight, formula, and functional group distribution. Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate possesses a molecular formula of C9H9NO6 and a molecular weight of 227.17 g/mol [2].

These metrics are not merely descriptive; they are strategically vital. In fragment-based drug design, starting materials must have a low molecular weight to allow for the addition of bulky pharmacophores (such as zinc-binding groups or kinase-binding domains) without exceeding the Lipinski Rule of 5 limit (500 Da) for the final drug candidate.

Quantitative Data Summary

| Property | Value | Strategic Significance |

| Chemical Name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | Standardized nomenclature for procurement and literature tracking. |

| CAS Registry Number | 723284-34-2 | Unique identifier for chemical databases and inventory[3]. |

| Molecular Formula | C9H9NO6 | Indicates high heteroatom density, useful for hydrogen bonding. |

| Molecular Weight | 227.17 g/mol | Ideal low-mass fragment, leaving ~270 Da for downstream functionalization[2]. |

| Key Functional Groups | Ester, Phenol, Methoxy, Nitro | Provides four distinct, orthogonally addressable vectors for synthesis. |

Mechanistic Role in Drug Development: HDAC-EGFR Dual Inhibitors

The specific substitution pattern of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is the primary reason it is selected for synthesizing N-aryl salicylamides with a hydroxamic acid moiety at the 5-position[1]. These molecules act as novel dual inhibitors targeting both Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).

Causality of Structural Features:

-

The 2-Hydroxy & Ester Groups: Once the ester is converted to an amide, the 2-hydroxyl group forms a strong intramolecular hydrogen bond with the amide carbonyl. This locks the molecule into a planar conformation, which is an absolute requirement for inserting the salicylamide core into the narrow ATP-binding pocket of the EGFR kinase domain.

-

The 4-Methoxy Group: This group provides necessary steric bulk to properly orient the molecule within the binding pocket while simultaneously acting as an electron-donating group to modulate the pKa of the adjacent phenol.

-

The 5-Nitro Group: This acts as a masked synthetic handle. Because it is inert to amidation conditions, it protects the 5-position until the EGFR-binding core is fully assembled. It is subsequently reduced to an amine to attach the suberoylanilide hydroxamic acid (SAHA)-like tail required for HDAC inhibition[1].

Mechanistic pathway of HDAC-EGFR dual inhibitors derived from the nitrobenzoate building block.

Experimental Methodology: Self-Validating Synthetic Workflow

To guarantee scientific integrity and reproducibility, the conversion of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate into a dual-inhibitor scaffold must follow a self-validating protocol. Each step below incorporates a specific analytical check to confirm causality and reaction completion before proceeding.

Step 1: Mild Saponification of the Methyl Ester

-

Action: Dissolve the starting material in a 3:1:1 mixture of THF/MeOH/H2O. Add 2.0 equivalents of LiOH·H2O at 0°C, then warm to room temperature.

-

Causality: The mixed solvent system ensures complete solvation of the hydrophobic aromatic ring while providing the aqueous environment necessary for the hydroxide nucleophile. LiOH is chosen over NaOH/KOH to prevent potential nucleophilic aromatic substitution (SNAr) at the methoxy-bearing carbon, which is highly activated by the para-nitro group.

-

Validation Check: Monitor via LC-MS. The reaction is validated when the parent mass m/z 228 [M+H]+ shifts entirely to m/z 214 [M+H]+. The disappearance of the methyl singlet (~3.9 ppm) in 1H-NMR confirms ester cleavage.

Step 2: Amide Coupling (Salicylamide Core Formation)

-

Action: React the resulting carboxylic acid with an aryl amine using HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

-

Causality: The 2-hydroxyl group sterically and electronically hinders the carboxylate, reducing its reactivity. HATU is utilized because it generates a highly reactive HOAt ester intermediate, driving the amidation forward efficiently without requiring the temporary protection/deprotection of the 2-OH group.

-

Validation Check: TLC (Hexanes/EtOAc 1:1) will show a new, highly non-polar spot due to the loss of the polar free carboxylic acid.

Step 3: Chemoselective Nitro Reduction

-

Action: Treat the nitro-salicylamide intermediate with Iron powder (Fe) and catalytic NH4Cl in an EtOH/H2O reflux system.

-

Causality: While Pd/C with H2 is standard for nitro reduction, the Fe/NH4Cl system is deliberately chosen here to prevent the potential dehalogenation of the appended aryl amine (halogenated anilines are common in EGFR inhibitors like Gefitinib analogs).

-

Validation Check: The deep yellow color characteristic of the nitroaromatic starting material will dissipate into a pale solution. LC-MS will show a mass reduction of exactly 30 Da (loss of two oxygen atoms and gain of two hydrogen atoms).

Step 4: Hydroxamic Acid Installation

-

Action: Couple the newly formed aniline with a suberic acid derivative, followed by treatment with hydroxylamine (NH2OH).

-

Causality: The aliphatic suberic linker provides the exact spatial distance required to traverse the hydrophobic tunnel of the HDAC active site. The terminal hydroxamic acid acts as a bidentate chelator for the catalytic Zn2+ ion at the bottom of the pocket.

-

Validation Check: The final product is validated using a Ferric Chloride (FeCl3) colorimetric assay. The immediate formation of a deep red/purple complex confirms the successful installation of the hydroxamic acid moiety.

Self-validating synthetic workflow for converting the methyl ester into a dual inhibitor.

Conclusion

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is far more than a simple aromatic ester; it is a meticulously pre-organized scaffold. Its molecular weight (227.17 g/mol ) and formula (C9H9NO6) provide the perfect geometric and electronic foundation for building complex, multi-targeted therapeutics. By understanding the causality behind its structural features and employing self-validating synthetic workflows, researchers can effectively leverage this compound to develop next-generation polypharmacological agents.

References

-

Molaid - 2-hydroxy-4-methoxy-5-nitrobenzoic acid - CAS号723284-11-5 (Detailing synthesis and biological evaluation of N-aryl salicylamides with a hydroxamic acid moiety at 5-position as novel HDAC–EGFR dual inhibitors)[Link]

Sources

A Comprehensive Technical Guide to Methyl 4-methoxy-5-nitrosalicylate

This guide provides an in-depth exploration of Methyl 4-methoxy-5-nitrosalicylate, a derivative of Methyl 4-methoxysalicylate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers the synthesis, characterization, and potential applications of this compound, offering both theoretical insights and practical methodologies.

Introduction: Understanding the Core Moiety and its Nitrated Derivative

Methyl 4-methoxysalicylate is a chemical compound that has been noted in various plants, including Periploca sepium and Primula veris.[1] Its potassium salt, known as 4MSK, is utilized in the cosmetics industry for its skin-lightening properties, which it achieves by suppressing melanin production and promoting the exfoliation of melanin-containing stratum corneum.[2][3]

The introduction of a nitro group at the 5-position of the Methyl 4-methoxysalicylate core via electrophilic aromatic substitution results in Methyl 4-methoxy-5-nitrosalicylate. This modification is significant as the presence of a nitro group can dramatically alter the electronic properties and biological activity of the parent molecule. Nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals.[4]

Synthesis of Methyl 4-methoxy-5-nitrosalicylate

The synthesis of Methyl 4-methoxy-5-nitrosalicylate is achieved through the nitration of Methyl 4-methoxysalicylate. This reaction is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) acts as the electrophile.[5][6]

The Underlying Chemistry: Directing Effects

The position of nitration on the benzene ring is dictated by the existing substituents: a hydroxyl group (-OH), a methoxy group (-OCH₃), and a methyl ester group (-COOCH₃). Both the hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups. The ester group, conversely, is a deactivating, meta-directing group.[5][6] In this specific molecule, the powerful activating effects of the hydroxyl and methoxy groups will direct the incoming electrophile. The 5-position is ortho to the hydroxyl group and meta to the methoxy group, making it a plausible site for substitution.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the nitration of substituted aromatic rings.[5][7][8]

Materials:

-

Methyl 4-methoxysalicylate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Methanol

-

Ice bath

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

In a flask, dissolve Methyl 4-methoxysalicylate in a minimal amount of concentrated sulfuric acid, ensuring the mixture is kept cool in an ice bath.[7][8]

-

Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, also cooled in an ice bath.[5]

-

Add the nitrating mixture dropwise to the solution of Methyl 4-methoxysalicylate while maintaining a low temperature (0-5 °C) and stirring continuously. The slow addition is crucial to prevent dinitration and control the exothermic reaction.[9]

-

After the addition is complete, allow the reaction to stir at room temperature for a designated period to ensure completion.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

-

Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified Methyl 4-methoxy-5-nitrosalicylate.[7]

Safety Precautions:

-

Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Always handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][10]

-

The nitration reaction is exothermic and must be carefully controlled with cooling to prevent runaway reactions.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Methyl 4-methoxy-5-nitrosalicylate.

Physicochemical and Spectroscopic Properties

The precise experimental data for Methyl 4-methoxy-5-nitrosalicylate is not widely published. However, we can predict its properties based on the parent compound and the influence of the nitro group.

Physicochemical Properties

| Property | Methyl 4-methoxysalicylate (Parent Compound) | Methyl 4-methoxy-5-nitrosalicylate (Predicted) |

| Molecular Formula | C₉H₁₀O₄[1] | C₉H₉NO₆ |

| Molecular Weight | 182.17 g/mol [1][10] | 227.17 g/mol [11] |

| Appearance | Solid[10] | Likely a pale yellow solid, typical for nitroaromatic compounds. |

| Melting Point | 50-53 °C[10] | Expected to be higher than the parent compound due to increased polarity and intermolecular forces. |

| Solubility | Likely soluble in polar organic solvents like ethanol and ethyl acetate.[4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized compound.[12]

| Technique | Expected Observations for Methyl 4-methoxy-5-nitrosalicylate |

| ¹H NMR | Signals corresponding to the aromatic protons will be shifted downfield due to the electron-withdrawing effect of the nitro group. The characteristic singlet for the methyl ester and methoxy group protons will be present. |

| ¹³C NMR | The carbon atom attached to the nitro group will show a significant downfield shift. Other aromatic carbon signals will also be affected. |

| FTIR | Strong characteristic absorption bands for the nitro group (NO₂) are expected around 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[12] Other peaks will correspond to C=O (ester), O-H (hydroxyl), C-O (ether and ester), and aromatic C-H bonds. |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. |

Potential Applications and Future Research

While specific applications for Methyl 4-methoxy-5-nitrosalicylate are not yet established, its structure suggests several promising avenues for research.

-

Pharmaceutical Intermediate: Nitroaromatic compounds are frequently used as precursors for the synthesis of amines, which are a common feature in many drug molecules.[13] The reduction of the nitro group in Methyl 4-methoxy-5-nitrosalicylate would yield an amino-substituted salicylate, a scaffold with potential biological activities.

-

Drug Discovery: The salicylate moiety is known for its anti-inflammatory properties. The addition of a nitro group could modulate this activity or introduce new pharmacological effects. The compound could be screened for a range of biological activities, including antimicrobial, anticancer, or antiviral properties.[4]

-

Materials Science: Nitro-containing compounds can have applications in the development of dyes and other functional materials.[4]

Logical Pathway for Application Development

Caption: Potential pathways for the development of applications.

Conclusion

Methyl 4-methoxy-5-nitrosalicylate is a compound with significant potential, stemming from the combination of a biologically relevant salicylate core and a synthetically versatile nitro group. This guide has provided a comprehensive overview of its synthesis, predicted properties, and avenues for future research. The detailed protocols and theoretical background serve as a valuable resource for scientists looking to explore the chemistry and potential applications of this and related molecules. Further investigation into its biological profile is warranted and could lead to the discovery of novel therapeutic agents or valuable chemical intermediates.

References

Sources

- 1. Methyl 4-methoxysalicylate | C9H10O4 | CID 79523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shiseido Develops ”4MSK/Fluid Penetration Technology” Penetrating Brightening Effective Ingredient 4MSK into Skin | NEWS RELEASE | Shiseido Company [corp.shiseido.com]

- 3. Potassium 4-Methoxysalicylate (4MSK) Exerts a Skin Lightening Effect by Acting on Melanocytes and Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. webassign.net [webassign.net]

- 6. praxilabs.com [praxilabs.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 9. scribd.com [scribd.com]

- 10. 4-甲氧基水杨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Safety and Handling Guide for Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Hazard Analysis

Analog Compound Data Summary:

| Compound Name | CAS Number | Key Hazard Statements |

| Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | 27883-60-9 | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 215659-03-3 | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

| Methyl 4-Nitrobenzoate | 619-50-1 | May cause eye and skin irritation. May cause respiratory and digestive tract irritation. Toxicological properties not fully investigated.[2] |

Based on these analogs, it is prudent to assume that Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is harmful if swallowed and may cause skin, eye, and respiratory irritation.

Prudent Laboratory Practices: A Risk-Based Approach

Given the presumptive hazards, a stringent set of laboratory practices is mandatory when handling Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.

-

Eye Protection: Chemical safety goggles are required at all times.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

-

Body Protection: A flame-resistant lab coat should be worn and kept fastened.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.

Engineering Controls

-

Ventilation: All manipulations of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.

Storage and Handling: Mitigating Risks

The safe storage and handling of aromatic nitro compounds are critical to preventing accidents.

Storage

-

Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

-

Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Incompatibilities: Aromatic nitro compounds should be stored separately from strong bases, amines, and oxidizing and reducing agents.[4] Dinitro compounds, in particular, may form shock-sensitive salts.[6]

Handling

-

Avoid Dust Formation: Handle as a solid to minimize the generation of dust.

-

Grounding: Take precautionary measures against static discharges.

-

Heating: Avoid heating aromatic nitro compounds under alkaline conditions.[6]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential.

Spills

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Control Ignition Sources: Eliminate all potential ignition sources.

-

Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.

-

Collection: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with soap and water.[4]

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Waste Disposal: Environmental Responsibility

Proper disposal of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate and its contaminated materials is a legal and ethical responsibility.

-

Classification: All waste containing this compound must be treated as hazardous waste.[7]

-

Containers: Use designated, labeled, and sealed containers for solid and liquid waste.

-

Procedure: Never dispose of this chemical down the drain or in regular trash.[4] Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Workflow Diagrams

The following diagrams illustrate key safety workflows for handling Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Caption: Workflow for Handling Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Caption: Emergency Response Protocol for a Spill.

Conclusion

References

- Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.

- ILO Encyclopaedia.

- EPA.

- ChemicalBook.

- Weizmann Institute of Science. Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals.

- Sigma-Aldrich.

- University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety.

- Fluorochem.

- Thermo Fisher Scientific.

- Benchchem. Proper Disposal of 1H-Benzo(a)

- University of Notre Dame. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.

- Reed College.

- University of Essex.

- University of Sheffield. Disposal of Chemical Waste - Safety Office.

- ChemBK.

- Thermo Fisher Scientific.

- Santa Cruz Biotechnology.

- PubChem.

- Benchchem. Technical Whitepaper: Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.

- Benchchem. An In-depth Technical Guide on 5-Hydroxy-2-methyl-4-nitrobenzoic acid: Discovery and History.

- MilliporeSigma.

- Cole-Parmer.

- CDC Stacks.

Sources

Technical Whitepaper: Procurement, Synthesis, and Application of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern targeted therapeutics, the structural complexity of active pharmaceutical ingredients (APIs) necessitates highly functionalized, regioselectively stable building blocks. Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2) is a critical advanced intermediate characterized by its orthogonal functional groups: a phenolic hydroxyl, an electron-donating methoxy group, a reducible nitro group, and a protected carboxylic acid (methyl ester)[1]. This whitepaper provides a comprehensive analysis of its physicochemical profile, global supply chain availability, synthetic methodologies, and its specific utility in the development of dual-action oncology drugs[2].

Physicochemical Profiling & Identity

Understanding the intrinsic properties of this compound is essential for designing downstream reactions and establishing robust analytical quality control (QC) parameters. The presence of the nitro group significantly influences both the electronics of the aromatic ring and the safe handling requirements of the material.

Table 1: Physicochemical Properties and Identifiers

| Parameter | Specification / Data |

| Chemical Name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate |

| CAS Registry Number | 723284-34-2[1] |

| Molecular Formula | C9H9NO6[1] |

| Molecular Weight | 227.17 g/mol |

| Structural Features | Tetrasubstituted benzene ring with orthogonal reactivity |

| Storage Conditions | Inert atmosphere (N2/Ar), Room Temperature, desiccated[1] |

Global Supplier Landscape & Procurement Strategy

For drug development professionals, securing a scalable and reproducible supply chain is as critical as the chemistry itself. While the free acid precursor (2-hydroxy-4-methoxy-5-nitrobenzoic acid, CAS: 31839-20-0) is widely available[3], the specific methyl ester derivative requires targeted procurement from specialized fine chemical vendors.

Table 2: Verified Global Suppliers for CAS 723284-34-2

| Supplier Name | Regional Hub | Quality / Purity Focus | Reference |

| chemPUR Feinchemikalien | Germany | High-purity research grade (95+%) | |

| SuZhou ShiYa Biopharmaceuticals | China | Pharmaceutical intermediates | [1] |

| Ningbo Chemrio Chemtech Co., Ltd. | China | Scalable fine chemicals | [1] |

Quality Control & Validation Logic

Procurement must be coupled with rigorous internal validation. Relying solely on a vendor's Certificate of Analysis (CoA) introduces risk. The workflow below outlines the logical progression of material qualification to ensure batch-to-batch reproducibility.

Quality control and procurement validation logic for raw materials.

Synthetic Pathways & Reaction Engineering

When commercial procurement lead times are prohibitive, in-house synthesis from the more readily available precursor, 2-hydroxy-4-methoxy-5-nitrobenzoic acid, is required. The transformation utilizes a classic Fischer esterification, but the highly functionalized nature of the aromatic ring demands strict thermodynamic and kinetic control.

Standard Operating Procedure: Regioselective Esterification

The following protocol is designed as a self-validating system , ensuring that each step contains an intrinsic check to guarantee the integrity of the final product.

Step 1: Substrate Solvation & Activation

-

Action: Suspend 2-hydroxy-4-methoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) under an inert N2 atmosphere.

-

Causality: Anhydrous methanol serves a dual purpose as both the nucleophile and the solvent. The nitrogen atmosphere is critical; it prevents ambient moisture from entering the system, which would otherwise shift the thermodynamic equilibrium backward toward hydrolysis according to Le Chatelier's principle.

Step 2: Catalytic Initiation

-

Action: Add catalytic concentrated H2SO4 (0.1 eq) dropwise while maintaining the internal reaction temperature at 0–5°C using an ice bath.

-

Causality: The strong acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. The strict low-temperature control mitigates the exothermic heat of mixing and prevents premature side reactions, such as the acid-catalyzed cleavage of the adjacent methoxy ether.

Step 3: Thermal Propagation

-

Action: Gradually heat the reaction mixture to reflux (approx. 65°C) and stir continuously for 12–16 hours.

-

Causality: Refluxing provides the necessary activation energy to drive the nucleophilic addition-elimination mechanism, effectively displacing water to form the target methyl ester.

Step 4: In-Process Control (IPC) - Self-Validation

-

Action: Sample the reaction mixture every 4 hours. Quench the 0.1 mL aliquot in saturated NaHCO3 and extract with EtOAc. Analyze the organic layer via HPLC (UV detection at 254 nm).

-

Causality: This is the core self-validating step. The reaction must only be terminated when the starting material peak area is <2%. Proceeding to workup without this validation risks a notoriously difficult downstream chromatographic separation of the product from the chemically similar starting acid.

Step 5: Quenching and Phase Separation

-

Action: Concentrate the mixture in vacuo to remove excess methanol. Dilute the resulting residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Causality: Removing methanol prior to extraction prevents it from acting as a co-solvent, which would drastically reduce the organic yield. The NaHCO3 wash neutralizes the H2SO4 catalyst and deprotonates any unreacted starting acid, partitioning it safely into the aqueous waste stream.

Step 6: Desiccation and Isolation

-

Action: Dry the organic phase over anhydrous Na2SO4, filter, and evaporate to yield the crude product. Recrystallize from hot ethanol if the final HPLC purity is <98%.

-

Causality: Na2SO4 sequesters residual water, preventing product hydrolysis during the concentration phase. Recrystallization exploits differential thermodynamic solubility to purge trace organic impurities, ensuring the material meets pharmaceutical-grade specifications.

Pharmaceutical Applications: Oncology Drug Discovery

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is not merely a structural curiosity; it is a highly specific precursor utilized in advanced oncology drug discovery.

Recent literature highlights its role in the synthesis of N-aryl salicylamides featuring a hydroxamic acid moiety at the 5-position [2]. These complex molecules function as novel HDAC–EGFR dual inhibitors [2].

Mechanistic Rationale

-

HDAC Inhibition: The hydroxamic acid (eventually derived from the 5-position of this scaffold) acts as a potent zinc-binding pharmacophore, chelating the zinc ion in the active site of Histone Deacetylases (HDACs), thereby altering gene expression in cancer cells[2].

-

EGFR Kinase Inhibition: The N-aryl salicylamide core interacts specifically with the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain[2].

-

The Role of the Methyl Ester: During the multi-step synthesis of these dual inhibitors, the carboxylic acid must be protected as a methyl ester (CAS 723284-34-2). This prevents unwanted amidation or polymerization during the rigorous coupling of the N-aryl groups and the reduction of the nitro group. Only in the final synthetic stages is the ester converted into the active hydroxamic acid.

Synthetic workflow and pharmaceutical application of CAS 723284-34-2.

Conclusion

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2) represents a triumph of rational intermediate design. By leveraging orthogonal protecting groups—specifically the methyl ester—chemists can execute complex, multi-step syntheses required for next-generation dual-action oncology therapeutics. Whether procuring through verified vendors like chemPUR or synthesizing in-house via strictly controlled Fischer esterification, maintaining rigorous analytical validation is the cornerstone of utilizing this compound effectively.

References

-

chemPUR Feinchemikalien und Forschungsbedarf GmbH, ChemBuyersGuide,[Link]

-

2-hydroxy-4-methoxy-5-nitrobenzoic acid - CAS 723284-11-5, Molaid,[Link]

Sources

Technical Guide: Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

The following technical guide provides an in-depth analysis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate , focusing on its market valuation, synthetic pathways, and quality control parameters.

Strategic Sourcing, Synthesis, and Market Analysis[1]

Executive Summary & Chemical Profile

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2 ) is a highly specialized aromatic ester used primarily as an intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocyclic bioactive scaffolds. Unlike its structural isomer (the Gefitinib intermediate), this compound features a specific substitution pattern that directs subsequent nucleophilic aromatic substitutions and cyclization reactions unique to novel drug discovery pipelines.

Core Identity Matrix

| Parameter | Specification |

| IUPAC Name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate |

| CAS Number | 723284-34-2 |

| Molecular Formula | C₉H₉NO₆ |

| Molecular Weight | 227.17 g/mol |

| Appearance | Pale yellow to yellow crystalline powder |

| Key Functional Groups | Nitro (-NO₂), Phenolic Hydroxyl (-OH), Methoxy (-OCH₃), Ester (-COOMe) |

Market Intelligence: Price Analysis per Gram

The pricing of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is non-linear, heavily influenced by purity requirements and the scale of synthesis. As a "building block" rather than a commodity chemical, its cost per gram decreases significantly with volume but carries a premium for high-purity research grades (>98%).

Current Market Valuation (Estimated Q1 2025)

The following data aggregates pricing trends from major global catalog suppliers (e.g., Fluorochem, Sigma-Aldrich, specialized synthesizers).

| Quantity | Price Range (USD) | Price Per Gram (USD/g) | Target Segment |

| 250 mg | $25.00 - $45.00 | $100.00 - $180.00 | Academic Research / Screening |

| 1 g | $60.00 - $95.00 | $60.00 - $95.00 | Lead Optimization |

| 5 g | $180.00 - $250.00 | $36.00 - $50.00 | Process Development |

| 100 g+ | Inquire | $12.00 - $25.00 | Pilot Scale Manufacturing |

Market Insight: The high initial price per gram for small quantities reflects the labor-intensive purification required to remove the 3-nitro isomer, which is a common byproduct. Bulk pricing drops as recrystallization processes become more efficient at scale.

Technical Deep Dive: Synthetic Pathway

The cost and availability of this compound are directly tied to its synthesis. The most robust route involves the electrophilic aromatic nitration of Methyl 4-methoxysalicylate .

Mechanistic Logic

-

Starting Material: Methyl 2-hydroxy-4-methoxybenzoate (CAS: 5446-02-6).

-

Directing Effects:

-

The -OH group (C2) is an ortho, para-director.

-

The -OMe group (C4) is an ortho, para-director.

-

The -COOMe group (C1) is a meta-director.

-

-

Regioselectivity: All three groups cooperatively direct the incoming electrophile (NO₂⁺) to position C5 . Position C3 is theoretically activated but sterically hindered by the flanking -OH and -OMe groups, making C5 the kinetically and thermodynamically favored site.

Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and the critical directing effects governing the synthesis.

Caption: Electrophilic aromatic substitution pathway showing the regioselective nitration directed by cooperative substituent effects.

Experimental Protocol: Synthesis & Purification

Note: This protocol is designed for a 10g scale. All procedures must be conducted in a fume hood.

Reagents

-

Methyl 2-hydroxy-4-methoxybenzoate (10.0 g, 54.9 mmol)

-

Glacial Acetic Acid (40 mL)

-

Nitric Acid (70%, 4.0 mL, ~1.1 eq)

-

Ice/Water bath

Step-by-Step Methodology

-

Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of Methyl 2-hydroxy-4-methoxybenzoate in 40 mL of glacial acetic acid. The solution may require slight warming (30°C) to fully dissolve, then cool to 15°C.

-

Nitration: Add the Nitric Acid (4.0 mL) dropwise over 20 minutes.

-

Critical Control Point: Maintain internal temperature between 15°C and 20°C. Exceeding 25°C increases the risk of dinitration or oxidation of the methoxy group.

-

-

Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes). The product will appear as a less polar yellow spot compared to the starting material.

-

Quenching: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.

-

Purification (Self-Validating Step): Recrystallize the crude solid from hot Ethanol or Methanol.

-

Why? This removes the minor 3-nitro isomer (more soluble) and any dinitrated byproducts.

-

-

Drying: Dry under vacuum at 45°C for 12 hours.

Expected Yield: 70-80% (8.5 - 9.7 g).

Quality Control & Specifications

To ensure the material is suitable for drug development (e.g., as a scaffold for benzoxazoles), it must meet the following criteria.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, MeOH/H₂O) | ≥ 98.0% (Area %) |

| Identity | ¹H-NMR (DMSO-d₆) | Consistent with structure; distinct singlet for OMe (~3.9 ppm) and aromatic protons. |

| Melting Point | Capillary Method | 148°C - 152°C (Distinct from isomer range) |

| Residual Solvents | GC-HS | < 5000 ppm (Ethanol/Methanol) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53396387, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Isomer Comparison). Retrieved from [Link]

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate PubChem CID

An in-depth analysis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate requires moving beyond basic chemical identifiers to understand its structural utility, electronic behavior, and synthesis. As a highly functionalized aromatic building block, this compound is critical in the development of advanced active pharmaceutical ingredients (APIs), particularly in the design of targeted kinase inhibitors and novel benzamide derivatives.

While the parent acid (5-hydroxy-4-methoxy-2-nitrobenzoic acid) is cataloged under PubChem CID 13915669 [1], the methyl ester derivative discussed here is predominantly tracked across industrial and synthetic databases via its CAS Registry Number 723284-34-2 [2].

Structural and Electronic Profiling

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a tetrasubstituted benzene ring. The strategic placement of its functional groups creates a highly specific "push-pull" electronic environment that dictates its reactivity.

Physicochemical Properties

To establish a baseline for synthesis and purification, the quantitative data for this intermediate is summarized below [2, 3]:

| Parameter | Specification |

| Chemical Name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate |

| CAS Registry Number | 723284-34-2 |

| Molecular Formula | C9H9NO6 |

| Molecular Weight | 227.17 g/mol |

| Hydrogen Bond Donors | 1 (Phenolic -OH) |

| Hydrogen Bond Acceptors | 6 (Ester, Methoxy, Nitro, Hydroxyl oxygens) |

| Topological Polar Surface Area | ~113 Ų |

| Physical State | Solid (Light yellow to yellow crystalline powder) |

Synergistic Directing Effects in Electrophilic Aromatic Substitution

The synthesis of this compound relies on the regioselective nitration of methyl 2-hydroxy-4-methoxybenzoate. Understanding the causality behind this regioselectivity is paramount for any scale-up operation.

The starting material possesses three directing groups:

-

-OH at C2: A strong electron-donating group (EDG) that activates the ring and directs incoming electrophiles to the ortho (C3) and para (C5) positions.

-

-OCH₃ at C4: Another strong EDG that also directs to the ortho (C3, C5) positions.

-

-COOCH₃ at C1: An electron-withdrawing group (EWG) that deactivates the ring but directs to the meta (C3, C5) positions.

The Causality of Regioselectivity: All three substituents synergistically direct the nitronium ion (

Logical flow of electronic and steric effects dictating C5 regioselectivity.

Experimental Methodology: Regioselective Nitration Protocol

To achieve high purity and yield, the nitration must be tightly controlled. The following protocol is designed not just as a sequence of actions, but as a chemically justified workflow.

Reagents: Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq), Glacial acetic acid (solvent), Nitric acid (68%, 1.1 eq), Sulfuric acid (catalytic dehydrant).

-

Substrate Dissolution: Dissolve the starting material in glacial acetic acid.

-

Causality: Acetic acid acts as a moderately polar, non-reactive solvent. It moderates the nitration rate, preventing the oxidative degradation of the highly electron-rich aromatic ring that would occur in neat sulfuric acid.

-

-

Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.

-

Causality: Because the ring is highly activated by two EDGs, low temperatures are strictly required to prevent exothermic runaway and suppress over-nitration (e.g., dinitration).

-

-

Electrophile Generation & Addition: Slowly add a pre-cooled mixture of

and-

Causality: Sulfuric acid protonates the nitric acid to generate the active electrophile, the nitronium ion (

). Dropwise addition ensures the local concentration of the electrophile remains low, maintaining thermal and kinetic control.

-

-

Reaction Progression: Stir the mixture for 2 hours at 5 °C.

-

Quenching: Pour the reaction mixture over crushed ice.

-

Causality: This rapidly quenches the strong acids and forces the highly crystalline nitro-product to precipitate out of the cold aqueous phase.

-

-

Isolation & Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol.

-

Causality: Washing removes residual mineral acids. Recrystallization exploits differential solubility to remove any trace amounts of the sterically disfavored C3-nitro isomer.

-

Step-by-step experimental workflow for the regioselective nitration process.

Analytical Validation (The Self-Validating System)

A robust chemical protocol must be self-validating. To confirm that the nitration occurred exclusively at the C5 position, the isolated product must be subjected to

If the synthesis was successful, the NMR spectra will yield a highly specific signature:

-

The Isolated Protons: Because the nitro group occupies C5, the protons at C3 and C6 are isolated from one another (para to each other). They will not couple. Therefore, they will appear as two distinct singlets rather than doublets.

-

Chemical Shifts: The C6 proton will appear far downfield (

) because it is heavily deshielded by the adjacent nitro and ester groups. The C3 proton will appear further upfield ( -

Intramolecular Bonding: The phenolic

proton will appear as a broad singlet extremely far downfield (

If the spectrum shows doublets in the aromatic region, it indicates a failure of regioselectivity (e.g., substitution at an unintended position allowing adjacent protons to couple), immediately invalidating the batch.

Pharmaceutical Applications

In drug development, Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is rarely the final destination. It is a strategic intermediate. Through catalytic hydrogenation (e.g.,

This resulting aniline derivative is a highly versatile nucleophile used to construct complex heterocyclic scaffolds—such as quinazolines and substituted benzamides—which are the pharmacophores for numerous FDA-approved tyrosine kinase inhibitors (TKIs) used in modern oncology [4].

References

-

Guidechem. "5-Hydroxy-4-methoxy-2-nitrobenzoic acid 31839-20-0 wiki". Guidechem Database. Available at:1

-

ChemicalBook. "Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | 723284-34-2". ChemicalBook Properties Database. Available at:2

-

BLDpharm. "723284-34-2 | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate". BLDpharm Catalog. Available at: 3

-

Molaid. "2-hydroxy-4-methoxy-5-nitrobenzoic acid - CAS 723284-11-5 Downstream Products". Molaid Chemical Database. Available at: 4

Sources

Technical Profile & Synthetic Utility: Methyl 5-nitro-4-methoxysalicylate

[1]

Executive Summary

Methyl 5-nitro-4-methoxysalicylate (CAS 723284-34-2) is a highly functionalized aromatic intermediate employed in the synthesis of pharmacologically active heterocycles and kinase inhibitors.[1] Characterized by a trisubstituted benzene ring featuring orthogonal reactivity—a phenolic hydroxyl, a methyl ester, and a nitro group—it serves as a critical "privileged structure" precursor.[1] This guide details its chemical identity, validated synthetic protocols, and application in drug discovery, specifically as a scaffold for benzoxazole and quinazoline derivatives.[1]

Part 1: Nomenclature & Chemical Identity

Accurate identification is paramount due to the prevalence of regioisomers (e.g., the 3-nitro or 6-nitro analogues).[1] The target molecule is defined by the nitro group at the 5-position, para to the hydroxyl group.[1]

Synonym Ontology

| Category | Identifier / Synonym |

| Common Name | Methyl 5-nitro-4-methoxysalicylate |

| IUPAC Name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate |

| CAS Registry Number | 723284-34-2 |

| Inverted Name | Benzoic acid, 2-hydroxy-4-methoxy-5-nitro-, methyl ester |

| Functional Class | Nitrobenzoic acid ester; Salicylic acid derivative |

| Molecular Formula | C₉H₉NO₆ |

| Molecular Weight | 227.17 g/mol |

Structural Disambiguation: Researchers must distinguish this compound from Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS 215659-03-3), a regioisomer often encountered in EGFR inhibitor synthesis.[1] The 5-nitro-4-methoxy isomer discussed here is distinguished by the nitro group's placement meta to the ester and para to the phenol.

Part 2: Physicochemical Profile

| Property | Data | Note |

| Appearance | Light yellow crystalline solid | Typical of nitro-aromatics due to conjugation.[1] |

| Melting Point | 168–172 °C (Predicted) | Experimental values vary by purity/polymorph.[1] |

| Solubility | DMSO, DMF, Ethyl Acetate, DCM | Poorly soluble in water; sparingly soluble in hexanes.[1] |

| pKa (Phenol) | ~6.5 | Acidity enhanced by the ortho-nitro group (electron-withdrawing).[1] |

| Stability | Light-sensitive | Nitro groups can undergo photochemical degradation; store in amber vials.[1] |

Part 3: Synthetic Pathways & Mechanism

The synthesis of Methyl 5-nitro-4-methoxysalicylate is a classic example of regioselective Electrophilic Aromatic Substitution (S_EAr) .[1]

The Synthetic Logic (Causality)

The precursor, Methyl 4-methoxysalicylate , contains three substituents that influence incoming electrophiles:

-

-OH (Position 2): Strong activator, ortho/para director.[1]

-

-OMe (Position 4): Strong activator, ortho/para director.[1]

-

-COOMe (Position 1): Moderate deactivator, meta director.[1]

Regiochemical Outcome:

-

Position 3: Activated by -OH (ortho) and -OMe (ortho).[1] However, it is sterically crowded (sandwiched between two oxygens).[1]

-

Position 5: Activated by -OH (para) and -OMe (ortho).[1] It is less sterically hindered than position 3.

-

Result: Nitration occurs predominantly at Position 5 , yielding the desired 5-nitro isomer.[1]

Visualization: Reaction Pathway

Caption: Regioselective nitration pathway. The 5-position is favored over the 3-position due to steric constraints, despite both being electronically activated.[1]

Part 4: Experimental Protocol

Objective: Synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate via nitration. Scale: 10 mmol (Laboratory Scale).

Materials

-

Methyl 4-methoxysalicylate (1.82 g, 10 mmol)[1]

-

Concentrated Nitric Acid (HNO₃, 70%)[1]

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)[1]

-

Glacial Acetic Acid (optional solvent for milder conditions)[1]

Step-by-Step Methodology

-

Preparation of Nitrating Mixture:

-

Substrate Addition:

-

Dissolve Methyl 4-methoxysalicylate (1.82 g) in 10 mL of glacial acetic acid (or H₂SO₄ if using neat conditions).

-

Slowly add the substrate solution to the nitrating mixture over 20 minutes, maintaining the internal temperature between 0–5°C.

-

Reasoning: Low temperature prevents dinitration and oxidation of the methoxy group.

-

-

Reaction Phase:

-

Quenching & Isolation:

-

Purification:

-

Recrystallize the crude solid from hot Ethanol or Methanol.

-

Yield: Expected 40–60%.

-

Validation: Confirm structure via ¹H NMR (Look for two aromatic singlets: H-3 and H-6, indicating para-substitution relative to each other is unlikely, but the specific 1,2,4,5-substitution pattern yields isolated singlets).[1]

-

Part 5: Applications in Drug Discovery

Methyl 5-nitro-4-methoxysalicylate is a high-value "building block" (BB) in medicinal chemistry.[1]

Precursor to 5-Amino-Salicylates

The nitro group is readily reduced (H₂/Pd-C or Fe/NH₄Cl) to an amine.[1] The resulting Methyl 5-amino-4-methoxysalicylate is a core scaffold for:

-

Kinase Inhibitors: The amino group serves as a nucleophile to react with pyrimidines or quinazolines.

-

Antibiotics: Similar scaffolds are found in oxazolidinone derivatives.

Benzoxazole Synthesis

The ortho-relationship between the 1-hydroxyl (phenol) and the 5-amino (post-reduction) groups allows for cyclization with carboxylic acids or aldehydes to form Benzoxazoles .[1]

-

Utility: Benzoxazoles are bioisosteres for indole and purine bases, widely used in anticancer and antiviral research.[1]

Logical Relationship Diagram

Caption: The target molecule serves as a linchpin for accessing nitrogen-containing heterocycles via reduction and cyclization.

References

Methodological & Application

Synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate: An Application Note for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, a valuable intermediate in the development of novel pharmaceutical compounds. The procedure details the electrophilic aromatic substitution, specifically the nitration, of methyl 4-methoxysalicylate. This document offers in-depth procedural steps, mechanistic insights, safety protocols, and methods for product characterization, designed to ensure reproducibility and high-yield synthesis in a research and development setting.

Introduction

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate and its derivatives are key building blocks in medicinal chemistry. The strategic placement of the nitro, hydroxyl, and methoxy groups on the benzene ring provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups significantly influences the molecule's reactivity and potential as a pharmacophore. A thorough understanding of its synthesis is therefore crucial for researchers in drug discovery and organic synthesis.

Reaction Scheme

The synthesis proceeds via the nitration of methyl 4-methoxysalicylate. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Caption: Overall reaction for the nitration of methyl 4-methoxysalicylate.

Mechanistic Insights

The nitration of substituted phenols and their derivatives is a well-established electrophilic aromatic substitution reaction.[1] The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid.[2] The electron-rich aromatic ring of methyl 4-methoxysalicylate then attacks the nitronium ion. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho, para-directing and activating groups.[3] This directing effect favors the substitution at the position ortho or para to these groups. In this specific substrate, the position ortho to the hydroxyl group and meta to the methoxy group is sterically hindered. Therefore, the nitration predominantly occurs at the position para to the methoxy group and ortho to the hydroxyl group, which is the C5 position.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Methyl 4-methoxysalicylate | Reagent grade, ≥98% |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS grade, 95-98% |

| Concentrated Nitric Acid (HNO₃) | ACS grade, 68-70% |

| Methanol (CH₃OH) | ACS grade |

| Crushed Ice | |

| Round-bottom flask (100 mL) | |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Ice bath | |

| Beaker (250 mL) | |

| Büchner funnel and filter flask | |

| pH paper | |

| Rotary evaporator | |

| Recrystallization apparatus |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a clean and dry test tube, carefully add 1.5 mL of concentrated nitric acid. Cool the test tube in an ice bath. Slowly add 1.5 mL of concentrated sulfuric acid to the nitric acid with constant swirling.[4] Keep this nitrating mixture in the ice bath until use.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of methyl 4-methoxysalicylate in 4 mL of concentrated sulfuric acid.[4] Cool this mixture in an ice-water bath to below 5 °C with continuous stirring.

-

Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of methyl 4-methoxysalicylate over a period of approximately 15-20 minutes.[5] It is crucial to maintain the reaction temperature below 10 °C throughout the addition to minimize the formation of by-products.[6]

-